4-benzyl-2-methylphenol molecular weight, boiling point, and solubility
4-benzyl-2-methylphenol molecular weight, boiling point, and solubility
An In-depth Technical Guide to the Physicochemical Properties of 4-benzyl-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-benzyl-2-methylphenol is an aromatic organic compound with a molecular structure featuring a phenol ring substituted with a methyl group at the ortho position and a benzyl group at the para position relative to the hydroxyl group. This molecule belongs to the class of benzylated phenols, which are recognized for their utility as antioxidants and as versatile chemical intermediates in the synthesis of pharmaceuticals, plastics, and dyes.[1][2] The strategic placement of the benzyl and methyl groups on the phenolic backbone imparts specific physicochemical properties that are critical for its application and handling. Understanding these properties—namely its molecular weight, boiling point, and solubility—is fundamental for researchers and drug development professionals in designing synthetic routes, formulating products, and ensuring safe laboratory practices.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-benzyl-2-methylphenol, grounded in authoritative data and supplemented with field-proven experimental protocols.
Core Physicochemical Properties
The utility of a chemical compound in any application is fundamentally governed by its physical and chemical properties. For 4-benzyl-2-methylphenol, these properties dictate its behavior in various solvents, its volatility, and its stoichiometric relationships in chemical reactions.
Molecular Identity and Weight
The molecular formula of 4-benzyl-2-methylphenol is C₁₄H₁₄O.[3] Based on this, the molecular weight is calculated to be approximately 198.26 g/mol .[4] This value is crucial for all stoichiometric calculations in synthetic and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | PubChemLite[3] |
| Molecular Weight | 198.26 g/mol | PubChem[4], Sigma-Aldrich |
| IUPAC Name | 4-benzyl-2-methylphenol | |
| CAS Number | 1330-62-7 (for benzyl-methyl-phenol isomers) | Sigma-Aldrich |
Boiling Point
Solubility Profile
The solubility of 4-benzyl-2-methylphenol is dictated by the interplay of its polar hydroxyl group and its largely non-polar benzyl and methyl-substituted aromatic ring. Benzylphenols are generally characterized as being soluble in organic solvents while being practically insoluble in water.[7] The phenolic hydroxyl group can participate in hydrogen bonding with polar protic solvents, while the lipophilic benzyl and methyl groups favor interactions with non-polar organic solvents.
A qualitative prediction of the solubility of 4-benzyl-2-methylphenol in various common laboratory solvents is presented below. This prediction is based on the general principles of solubility for phenolic compounds.[7]
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the phenol can form strong hydrogen bonds with these solvents. |
| Water | Low to Insoluble | The large, non-polar benzyl and methylphenyl groups are expected to dominate, leading to poor aqueous solubility. 4-benzylphenol has a reported water solubility of 99.99 mg/L at 25 °C.[6] | |
| Polar Aprotic | Acetone, Acetonitrile | High | The carbonyl group of acetone and the nitrile group of acetonitrile can act as hydrogen bond acceptors for the phenolic proton. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the phenolic hydroxyl group. | |
| Non-Polar | Toluene, Hexane | Moderate to High (Toluene), Low (Hexane) | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. The non-polar nature of hexane will have less affinity for the polar hydroxyl group. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents can effectively solvate the non-polar regions of the molecule. |
Synthesis and Mechanistic Insights
The synthesis of 4-benzyl-2-methylphenol typically involves the benzylation of 2-methylphenol (o-cresol). The choice of synthetic route is guided by factors such as the desired regioselectivity, yield, and the availability and cost of starting materials. A common and effective method for the benzylation of phenols is the Friedel-Crafts alkylation reaction.[8]
In this reaction, a benzylating agent, such as benzyl chloride or benzyl alcohol, is reacted with o-cresol in the presence of a Lewis acid or a strong protic acid catalyst.[1][8] The acid catalyst serves to activate the benzylating agent, generating a benzyl carbocation or a polarized complex that is then attacked by the electron-rich aromatic ring of o-cresol. The hydroxyl group of the phenol is an ortho, para-directing group, and due to steric hindrance from the methyl group at the ortho position, the para-substituted product, 4-benzyl-2-methylphenol, is often favored.
Caption: A generalized workflow for the synthesis of 4-benzyl-2-methylphenol.
Experimental Protocols
To ensure the scientific integrity and reproducibility of research, well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the determination of the key physicochemical properties of 4-benzyl-2-methylphenol.
Determination of Boiling Point (Distillation Method)
This protocol describes the determination of the boiling point of 4-benzyl-2-methylphenol at a reduced pressure using a short-path distillation apparatus.
Materials:
-
4-benzyl-2-methylphenol sample
-
Short-path distillation apparatus
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump
-
Manometer
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Place a small sample of 4-benzyl-2-methylphenol into the distillation flask.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Slowly evacuate the system to the desired pressure.
-
Observe the temperature as the sample begins to boil and the condensate drips from the condenser.
-
Record the temperature at which a steady stream of condensate is observed. This is the boiling point at the recorded pressure.
-
To obtain the boiling point at atmospheric pressure, a nomograph can be used to correct the observed boiling point.
Determination of Solubility (Gravimetric Method)
This protocol outlines a method for the quantitative determination of the solubility of 4-benzyl-2-methylphenol in a given solvent.
Materials:
-
4-benzyl-2-methylphenol
-
Selected solvent
-
Vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
Procedure:
-
Add an excess amount of 4-benzyl-2-methylphenol to a pre-weighed vial.
-
Record the total weight of the vial and the compound.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand for any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.
-
Record the weight of the vial and the supernatant.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in mg/mL or mol/L.
Analytical Characterization Workflow
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purity determination of 4-benzyl-2-methylphenol.
Caption: A typical workflow for the analytical characterization of 4-benzyl-2-methylphenol using HPLC.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-benzyl-2-methylphenol. Although specific toxicity data for this compound is limited, information from related phenolic compounds provides guidance. Phenols are generally considered to be skin and eye irritants.[9][10]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-benzyl-2-methylphenol is a valuable chemical intermediate with distinct physicochemical properties. Its molecular weight of approximately 198.26 g/mol , a predicted boiling point slightly above 330 °C, and its characteristic solubility profile—high solubility in organic solvents and low solubility in water—are critical parameters for its effective use in research and development. The synthetic and analytical protocols outlined in this guide provide a framework for the consistent and safe handling and characterization of this compound. Adherence to these methodologies will enable researchers and scientists to harness the full potential of 4-benzyl-2-methylphenol in their applications.
References
-
PubChem. 4-Benzylphenol. National Institutes of Health. [Link]
-
PubChem. 3-Benzyl-2-methylphenol. National Institutes of Health. [Link]
- Google Patents.
-
Cheméo. Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). [Link]
-
PubChem. O-Cresol. National Institutes of Health. [Link]
-
Wikipedia. Cresol. [Link]
-
PubChemLite. 4-benzyl-2-methylphenol (C14H14O). [Link]
-
ResearchGate. Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. [Link]
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